1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole
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Overview
Description
1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The starting materials often include 2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl chloride and 5,6-dimethyl-1H-1,3-benzodiazole. The reaction conditions usually require the presence of a strong base and an appropriate solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the benzodiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzodiazole derivatives .
Scientific Research Applications
1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action are often related to signal transduction and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole
- 2-methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide
Uniqueness
1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzene ring and the benzodiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H24N2O3S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C20H24N2O3S/c1-12(2)16-10-20(19(25-6)9-15(16)5)26(23,24)22-11-21-17-7-13(3)14(4)8-18(17)22/h7-12H,1-6H3 |
InChI Key |
CMMBRYZPEUNZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C(=C3)C(C)C)C)OC |
Origin of Product |
United States |
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